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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B605926

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the P2X4 receptor antagonist BAY-1797 with alternative
compounds. It details the reproducibility of its anti-inflammatory and anti-nociceptive effects by
presenting quantitative data from key studies, outlining experimental methodologies, and
visualizing relevant biological pathways and workflows.

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel
implicated in inflammatory and neuropathic pain.[1] While showing promise in preclinical
models, its development was halted due to the induction of cytochrome P450 3A4 (CYP3A4), a
key enzyme in drug metabolism.[1] This guide aims to provide an objective overview of the
available data on BAY-1797 to aid researchers in evaluating its utility as a chemical probe and
to contextualize its effects within the broader landscape of P2X4 receptor antagonists.

Comparative Efficacy and Potency

The inhibitory activity of BAY-1797 on the P2X4 receptor has been characterized across
different species and compared with other known P2X4 antagonists. The half-maximal
inhibitory concentration (IC50) values demonstrate its high potency.
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Human
P2X4 1C50
(nM)

Compound

Mouse
P2X4 IC50
(nM)

Rat P2X4
IC50 (nM)

Species
Selectivity Reference

Notes

BAY-1797 210+ 74

141 £ 24

~100

High potency

with similar

activity [2][3]
across

species.

5-BDBD 1000 + 300

Insensitive

~750

Potent at

human and

rat receptors, [4]
but not

mouse.

BX-430 426 + 162

Insensitive

>10,000

Potent and
selective for
human P2X4;
weak activity
in rodents.

PSB-12062 248 +41

3000 + 2000

~928 - 1760

Allosteric
modulator
with modest
selectivity for
human over
mouse P2X4.

17,000 +
5000

TNP-ATP

93,000 +
4000

Weak
antagonist
with
selectivity for
human over
mouse P2X4.

PPADS 34,000

16,000

42,000 *
14,000

Broad-
spectrum,

non-selective
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P2 receptor

antagonist.

In Vivo Anti-Inflammatory and Anti-Nociceptive
Effects

The primary in vivo model used to evaluate the efficacy of BAY-1797 is the Complete Freund's
Adjuvant (CFA)-induced inflammatory pain model in mice. This model mimics key aspects of
chronic inflammatory pain.

Study Vehicle BAY-1797 (30 BAY-1797 (100
Reference

Parameter Control mglkg, p.o.) mglkg, p.o.)

Data not
Paw Volume o o o

explicitly Significant Significant
(edema) at 24h T ) )

quantified in Reduction Reduction
post-CFA

primary source

Prostaglandin E2

] Baseline levels Dose-dependent  Dose-dependent
(PGEZ2) Levelsin . ) )
_ not specified reduction reduction
Paw Tissue
_ Data not
Mechanical o - L
) explicitly Significant Significant
Allodynia (von T
guantified in Reversal Reversal

Frey test) )
primary source

Note: The primary publication by Werner et al. (2019) states that BAY-1797 demonstrated
significant anti-inflammatory and anti-nociceptive effects in the mouse CFA model, though
specific quantitative data on the degree of paw volume reduction and mechanical allodynia
reversal were not provided in the main text or readily available supplementary materials.

Pharmacokinetic Profile

The pharmacokinetic properties of BAY-1797 have been assessed in rodents.
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. Dose & Cmax AUC Referenc
Species Tmax (h) t1/2 (h)
Route (ng/mL) (ng-h/mL)
10 mg/kg, Data not Data not Data not Data not
Mouse
p.o. available available available available
3 mg/kg,
Rat _ I - - 1210 2.1
V.
10 mg/kg,
Rat 437 2.0 3380 2.8
p.o.

Note: While the oral bioavailability in rats can be calculated from the provided data, a
comprehensive pharmacokinetic profile in mice from the primary study was not available.

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for the key experiments

are crucial.

Complete Freund's Adjuvant (CFA)-Induced
Inflammatory Pain Model in Mice

This protocol outlines the induction of inflammation and pain in mice to test the efficacy of BAY-
1797.

Animals: Male C57BL/6 mice are typically used.

¢ Induction of Inflammation: A volume of 20 pL of Complete Freund's Adjuvant (CFA) is
injected into the intraplantar surface of one hind paw. Control animals receive a saline
injection.

o Drug Administration: BAY-1797 is formulated in a suitable vehicle (e.g., 0.5% Natrosol) and
administered orally (p.o.) at the desired doses (e.g., 30 and 100 mg/kg).

o Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at
various time points post-CFA injection (e.g., 24 hours).
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o Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimuli is
measured using von Frey filaments.

o Tissue Collection: At the end of the experiment, paw tissue can be collected for biomarker
analysis.

Prostaglandin E2 (PGE2) Measurement

PGEZ2 is a key inflammatory mediator. Its levels in the inflamed paw tissue are quantified to
assess the anti-inflammatory effect of BAY-1797.

» Tissue Homogenization: Paw tissue is homogenized in a suitable buffer (e.g., PBS with
protease inhibitors).

o Centrifugation: The homogenate is centrifuged to pellet cellular debris.

o Supernatant Collection: The supernatant containing the soluble proteins and mediators is
collected.

e ELISA Assay: The concentration of PGE2 in the supernatant is determined using a
commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
The results are typically normalized to the total protein concentration in the sample.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in
understanding the mechanism of action and the experimental design.
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P2X4 receptor signaling pathway in inflammation.
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In vivo efficacy testing workflow for BAY-1797.

In conclusion, the available data consistently demonstrate that BAY-1797 is a potent P2X4
receptor antagonist with anti-inflammatory and anti-nociceptive properties in a mouse model of
inflammatory pain. For researchers considering this compound, it is essential to be aware of its
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species-specific potency and the significant CYP3A4 induction that led to the cessation of its
clinical development. The provided protocols and comparative data serve as a valuable
resource for designing and interpreting studies aimed at further exploring the role of the P2X4
receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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